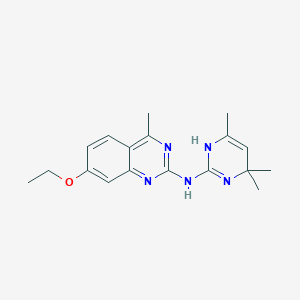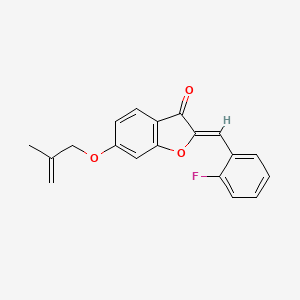
(7-Ethoxy-4-methylquinazolin-2-yl)(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(7-Ethoxy-4-methylquinazolin-2-yl)(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)amine” is a compound with the molecular formula C18H23N5O . It has a molecular weight of 325.4 g/mol . The IUPAC name for this compound is 7-ethoxy-4-methyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine .
Molecular Structure Analysis
The compound has a complex structure that includes a quinazolinone ring attached to a dihydropyrimidine ring . The InChI string, which represents the structure of the compound, isInChI=1S/C18H23N5O/c1-6-24-13-7-8-14-12(3)20-16(21-15(14)9-13)22-17-19-11(2)10-18(4,5)23-17/h7-10H,6H2,1-5H3,(H2,19,20,21,22,23) . Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 2.7, indicating its partition coefficient between octanol and water, which is a measure of its solubility . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 325.19026037 g/mol . The topological polar surface area is 71.4 Ų . It has a heavy atom count of 24 .科学的研究の応用
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel derivatives, including quinazolinone and triazole compounds, showing significant antimicrobial activities. For instance, Bektaş et al. (2007) synthesized 1,2,4-Triazole derivatives showing moderate to good antimicrobial activities against tested microorganisms, highlighting the potential of similar compounds in developing new antimicrobial agents [H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007]. Similarly, Abdel-Mohsen et al. (2003) focused on the antimicrobial activity of heterocycles derived from 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline, which could suggest the antimicrobial potential of structurally related compounds [Shawkat A. Abdel-Mohsen, 2003].
Anticancer Activities
The synthesis of quinazolinone derivatives has been explored for their potential anticancer activities. Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and anticancer agent, highlighting the therapeutic potential of quinazolinone derivatives in cancer treatment [N. Sirisoma, A. Pervin, Hong Zhang, Songchun Jiang, J. Willardsen, Mark B. Anderson, G. Mather, C. Pleiman, S. Kasibhatla, B. Tseng, J. Drewe, S. Cai, 2009]. Another study by Cao et al. (2016) synthesized and evaluated novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines for in vitro and in vivo antitumor activities, demonstrating significant efficacy in inhibiting tumor growth in HepG2 xenograft models [Dong Cao, Xiao-yan Wang, Lei Lei, Liang Ma, F. Wang, Chunyu Wang, Ming-hai Tang, Wei Xiang, Taijin Wang, Hongyang Li, Lijuan Chen, 2016].
Antioxidant Applications
Ethoxyquin, a compound related to the quinoline family, has been used extensively as an antioxidant in animal feed. Studies by Blaszczyk et al. (2013) discuss its application and evaluate its safety, emphasizing the importance of antioxidants in preserving feed quality and investigating the potential health impacts [A. Blaszczyk, A. Augustyniak, J. Skolimowski, 2013].
特性
IUPAC Name |
7-ethoxy-4-methyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-6-24-13-7-8-14-12(3)20-16(21-15(14)9-13)22-17-19-11(2)10-18(4,5)23-17/h7-10H,6H2,1-5H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGZYDWWLUKFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(C=C(N3)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Ethoxy-4-methylquinazolin-2-yl)(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2842189.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2842191.png)
![2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2842192.png)
![3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2842193.png)




![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842204.png)


![[1-(Methoxymethyl)cyclopentyl]methanol](/img/structure/B2842209.png)